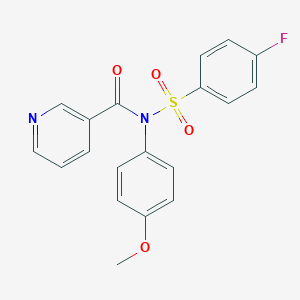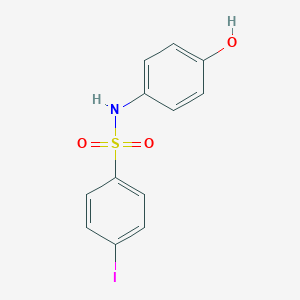
4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a nicotinamide moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide typically involves the following steps:
Formation of the Fluorophenyl Sulfone: The reaction begins with the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent under basic conditions to form 4-fluorophenyl sulfone.
Coupling with Methoxyphenyl: The 4-fluorophenyl sulfone is then coupled with 4-methoxyaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Nicotinamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and nicotinamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action can include signal transduction cascades, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluorophenyl 4-methoxyphenyl sulfone
- N-(4-fluorophenyl)benzamide
- N-[(4-fluorophenyl)sulfonyl]valine
Uniqueness
4-fluoro-N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)benzenesulfonamide is unique due to its combination of a fluorophenyl group, a methoxyphenyl group, and a nicotinamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C19H15FN2O4S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15FN2O4S/c1-26-17-8-6-16(7-9-17)22(19(23)14-3-2-12-21-13-14)27(24,25)18-10-4-15(20)5-11-18/h2-13H,1H3 |
Clé InChI |
OTMQEDBHQOLBFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
